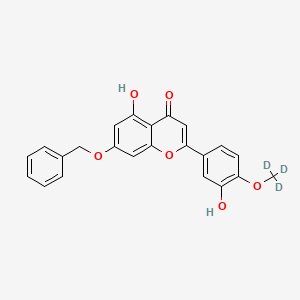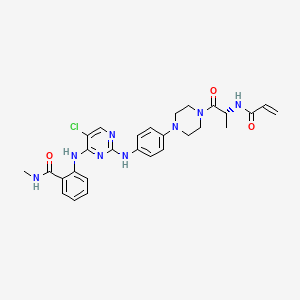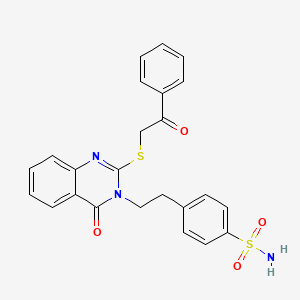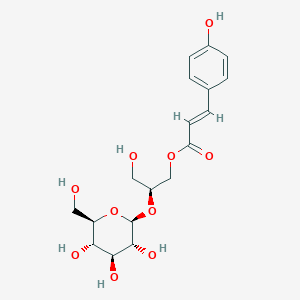
Regaloside D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Regaloside D is typically extracted from lily plants using various methods such as boiling extraction, solid phase extraction, and solvent extraction . The extraction process involves boiling the plant material, followed by purification through evaporation concentration and crystallization . Deep eutectic solvents have also been optimized for the simultaneous extraction of phenolic acids, including regaloside B, regaloside C, and regaloside E, from the bulbs of Lilium lancifolium .
Analyse Des Réactions Chimiques
Regaloside D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Regaloside D has a wide range of scientific research applications. In chemistry, it is used as a natural product for studying phenylpropanoid pathways . In biology, it has been studied for its anti-inflammatory activities and its ability to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, it is used in the industry as a natural health product ingredient .
Mécanisme D'action
The mechanism of action of Regaloside D involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in inflammatory responses . This inhibition is achieved through the modulation of signaling pathways that regulate the expression of these enzymes .
Comparaison Avec Des Composés Similaires
Regaloside D is part of a group of phenolic glycerol glucosides isolated from Lilium species. Similar compounds include regaloside A, regaloside B, regaloside C, regaloside E, and regaloside F . These compounds share similar structural features but differ in their specific bioactive properties and applications. For example, regaloside A and regaloside B have been studied for their antioxidant capacities , while regaloside E and regaloside F have been isolated from different Lilium species .
Propriétés
Formule moléculaire |
C18H24O10 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13+,15+,16-,17+,18+/m0/s1 |
Clé InChI |
HHNPREGNVCFCOP-MHSMMQCRSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


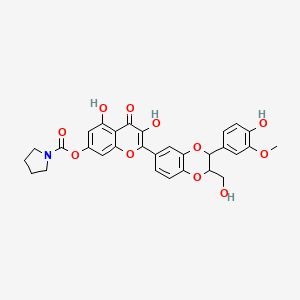
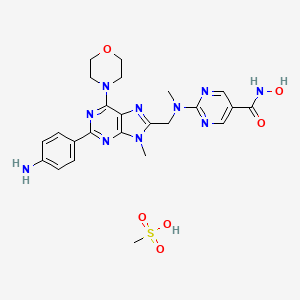
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
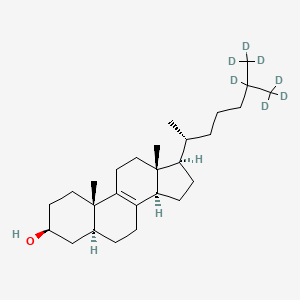
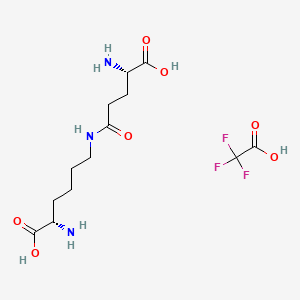
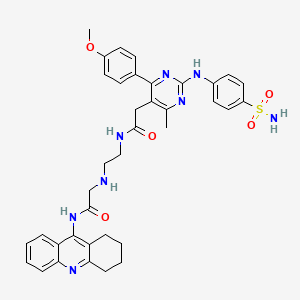

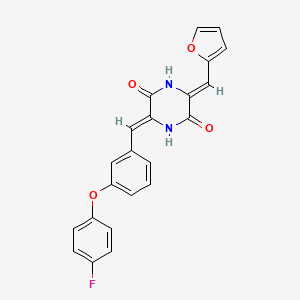
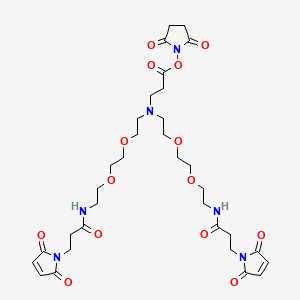
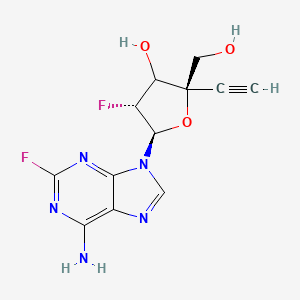
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
